molecular formula C17H13N3 B8642155 6-(1H-indol-6-yl)quinolin-2-amine

6-(1H-indol-6-yl)quinolin-2-amine

Cat. No. B8642155
M. Wt: 259.30 g/mol
InChI Key: UHQDXYJEJYZMQB-UHFFFAOYSA-N
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Patent
US09296698B2

Procedure details

A mixture of 1H-indol-6-ylboronic acid (43 mg, 0.27 mmol), 6-bromoquinolin-2-amine (40 mg, 0.22 mmol), K2CO3 (3M, 100 uL), PS—PPh3-Pd (20 mg, 0.11 mmol/g), and DME/EtOH (50%, 1 mL) was heated in a microwave at 140° C. for 10 min. The resulting slurry was filtered and purified by HPLC (10-60% CH3CN/water modified with 0.1% TFA) to give 6-(1H-indol-6-yl)quinolin-2-amine (31 mg). MS (ESI, pos. ion) m/z: 260 (M+1).
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
DME EtOH
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7](B(O)O)[CH:8]=2)[CH:3]=[CH:2]1.Br[C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[C:19]([NH2:24])[CH:18]=[CH:17]2.C([O-])([O-])=O.[K+].[K+]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd].COCCOC.CCO>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:14]3[CH:15]=[C:16]4[C:21](=[CH:22][CH:23]=3)[N:20]=[C:19]([NH2:24])[CH:18]=[CH:17]4)[CH:8]=2)[CH:3]=[CH:2]1 |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
43 mg
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)B(O)O
Name
Quantity
40 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)N
Name
Quantity
100 μL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
Name
DME EtOH
Quantity
1 mL
Type
solvent
Smiles
COCCOC.CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
purified by HPLC (10-60% CH3CN/water modified with 0.1% TFA)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)C=1C=C2C=CC(=NC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 31 mg
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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